molecular formula C9H12N6O4 B11934433 (2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 35827-89-5

(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B11934433
CAS No.: 35827-89-5
M. Wt: 268.23 g/mol
InChI Key: OAUKGFJQZRGECT-ICKFSKTQSA-N
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Description

(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine moiety and a hydroxymethyl oxolane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, including the formation of the triazolopyrimidine ring and the subsequent attachment of the oxolane moiety. Common synthetic routes may involve:

    Formation of the Triazolopyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Attachment of the Oxolane Ring: This step may involve nucleophilic substitution reactions where the hydroxymethyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazolopyrimidine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Reduced triazolopyrimidine derivatives.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biochemical Probes: Used in studies to understand biochemical pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibiting their activity by blocking the active site.

    Interact with DNA/RNA: Affecting transcription or translation processes.

    Modulate Signaling Pathways: Influencing cellular signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol: shares similarities with other triazolopyrimidine derivatives and oxolane-containing compounds.

Uniqueness

    Structural Features: The combination of the triazolopyrimidine ring and the hydroxymethyl oxolane moiety is unique.

    Biological Activity: Exhibits distinct biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

35827-89-5

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

IUPAC Name

(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6+,9+/m1/s1

InChI Key

OAUKGFJQZRGECT-ICKFSKTQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(N=N2)[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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